7-Methyl-7-(trifluoromethyl)-1,4-oxazepane
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Overview
Description
7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is an organic compound belonging to the class of oxazepanes. Oxazepanes are seven-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a trifluoromethyl group and a methyl group on the oxazepane ring makes this compound unique and potentially useful in various scientific and industrial applications.
Scientific Research Applications
7-Methyl-7-(trifluoromethyl)-1,4-oxazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a suitable amine with an epoxide in the presence of a base, leading to the formation of the oxazepane ring. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile
Catalyst/Base: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-7-(trifluoromethyl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazepane N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced oxazepane derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxazepane N-oxides.
Reduction: Formation of reduced oxazepane derivatives.
Substitution: Formation of substituted oxazepane derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 7-Methyl-7-(trifluoromethyl)-1,4-oxazepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The oxazepane ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-1,4-oxazepane: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
7-(Trifluoromethyl)-1,4-oxazepane:
1,4-Oxazepane: The parent compound without any substituents, used as a reference for comparing the effects of different substituents.
Uniqueness
7-Methyl-7-(trifluoromethyl)-1,4-oxazepane is unique due to the presence of both a methyl and a trifluoromethyl group. This combination enhances its chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-methyl-7-(trifluoromethyl)-1,4-oxazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c1-6(7(8,9)10)2-3-11-4-5-12-6/h11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUEVOBPRQVFUMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCCO1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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